3,7-dibenzyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
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Overview
Description
3,7-Dibenzyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is a heterocyclic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines This compound is characterized by its complex structure, which includes two benzyl groups and two phenyl groups attached to a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dibenzyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with triethyl orthoesters. This reaction is carried out under reflux conditions for 6-8 hours, resulting in the formation of the desired pyrrolo[2,3-d]pyrimidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibenzyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
Scientific Research Applications
3,7-Dibenzyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3,7-dibenzyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA damage response . This inhibition leads to the disruption of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and potential anticancer properties.
Pyrrolo[1,2-a]pyrazine: Known for its biological activities and synthetic versatility.
7-Deazapurine: A structural analogue of purine with various biological applications.
Uniqueness
3,7-Dibenzyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties
Properties
Molecular Formula |
C32H26N4 |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
3,7-dibenzyl-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C32H26N4/c33-31-29-28(26-17-9-3-10-18-26)30(27-19-11-4-12-20-27)36(22-25-15-7-2-8-16-25)32(29)34-23-35(31)21-24-13-5-1-6-14-24/h1-20,23,33H,21-22H2 |
InChI Key |
XEWDNLQXQGNWPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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